molecular formula C13H20ClFN2O B1378654 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride CAS No. 1423024-72-9

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride

Cat. No.: B1378654
CAS No.: 1423024-72-9
M. Wt: 274.76 g/mol
InChI Key: AZAKITALKTTWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a fluorophenyl group, and a methylpentanamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethylamine intermediate. This can be achieved through the reaction of 2-fluorobenzyl chloride with ammonia or an amine under basic conditions.

    Amidation Reaction: The 2-fluorophenylmethylamine is then reacted with N-methylpentanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2-chlorophenyl)methyl]-N-methylpentanamide hydrochloride
  • 2-amino-N-[(2-bromophenyl)methyl]-N-methylpentanamide hydrochloride
  • 2-amino-N-[(2-iodophenyl)methyl]-N-methylpentanamide hydrochloride

Uniqueness

The presence of the fluorine atom in 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.ClH/c1-3-6-12(15)13(17)16(2)9-10-7-4-5-8-11(10)14;/h4-5,7-8,12H,3,6,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAKITALKTTWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)CC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.